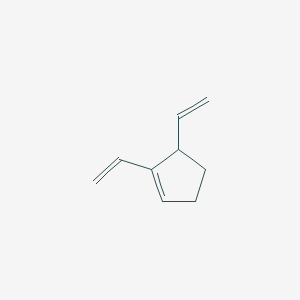
1,5-Diethenylcyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diethenylcyclopent-1-ene is an organic compound with the molecular formula C9H12 It is a derivative of cyclopentene, featuring two ethenyl groups attached to the cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diethenylcyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the dehydrohalogenation of 1,5-dihalocyclopentane using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of cyclopentene derivatives. This process is carried out in the presence of metal catalysts such as palladium or platinum, which facilitate the removal of hydrogen atoms and the formation of ethenyl groups.
化学反応の分析
Types of Reactions
1,5-Diethenylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Ethyl-substituted cyclopentene derivatives.
Substitution: Halogenated cyclopentene derivatives.
科学的研究の応用
1,5-Diethenylcyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of 1,5-Diethenylcyclopent-1-ene involves its ability to undergo various chemical transformations. The ethenyl groups are reactive sites that can participate in addition, substitution, and polymerization reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
類似化合物との比較
Similar Compounds
1,5-Dimethylcyclopentene: Similar in structure but with methyl groups instead of ethenyl groups.
Cyclopentadiene: Lacks the ethenyl groups but shares the cyclopentene ring structure.
1,5-Dihalocyclopentane: Contains halogen atoms instead of ethenyl groups.
Uniqueness
1,5-Diethenylcyclopent-1-ene is unique due to the presence of two ethenyl groups, which confer distinct reactivity and potential for polymerization. This makes it a valuable compound for the synthesis of complex organic molecules and materials with specialized properties.
特性
CAS番号 |
3641-77-8 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
1,5-bis(ethenyl)cyclopentene |
InChI |
InChI=1S/C9H12/c1-3-8-6-5-7-9(8)4-2/h3-4,6,9H,1-2,5,7H2 |
InChIキー |
XCNPODIFDAAJHO-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCC=C1C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















